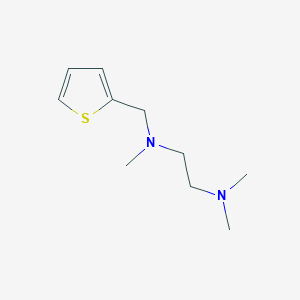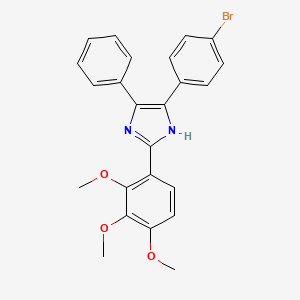
4-(4-bromophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. This compound has gained significant attention in scientific research due to its potential applications in drug development. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Mécanisme D'action
The mechanism of action of 4-(4-bromophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole is not fully understood. However, several studies have suggested that this compound exerts its effects by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. Additionally, this compound has also been found to interact with the cell membrane and alter its permeability, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. This compound has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines. Additionally, this compound has also been found to inhibit the activity of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(4-bromophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole in lab experiments is its potential in drug development. This compound has been found to exhibit several pharmacological activities, making it a promising candidate for drug development. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. Several studies have reported the potential toxic effects of this compound, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-(4-bromophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole. One of the future directions is to further investigate the mechanism of action of this compound. Additionally, more studies are needed to explore the potential of this compound in drug development. Furthermore, future studies can focus on optimizing the synthesis method of this compound to improve its yield and purity. Finally, more research is needed to investigate the potential toxic effects of this compound and its safety profile.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research. This compound has potential applications in drug development and has been found to exhibit several pharmacological activities. However, more research is needed to fully understand the mechanism of action of this compound and its potential toxic effects.
Méthodes De Synthèse
The synthesis of 4-(4-bromophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole can be achieved through a multi-step process. Initially, the starting materials such as 4-bromoaniline and 2,3,4-trimethoxybenzaldehyde are reacted to form an intermediate compound. This intermediate compound is then reacted with phenylhydrazine to form the final product, this compound.
Applications De Recherche Scientifique
4-(4-bromophenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole has been extensively studied for its potential applications in drug development. This compound has been found to exhibit anticancer, anti-inflammatory, and antifungal activities. Several studies have reported the potential of this compound in inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been found to possess anti-inflammatory properties by reducing the production of inflammatory cytokines. Furthermore, this compound has also been found to exhibit antifungal activity against several fungal strains.
Propriétés
IUPAC Name |
5-(4-bromophenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O3/c1-28-19-14-13-18(22(29-2)23(19)30-3)24-26-20(15-7-5-4-6-8-15)21(27-24)16-9-11-17(25)12-10-16/h4-14H,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQGCYGKPVBFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

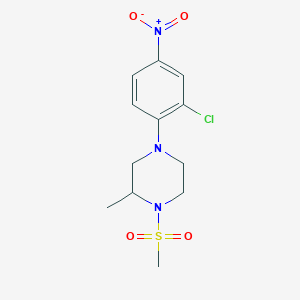
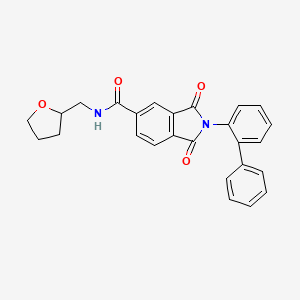
![ethyl [2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4993804.png)
![1-methyl-4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4993818.png)
![1-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4993839.png)

![3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4993855.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4993858.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4993860.png)
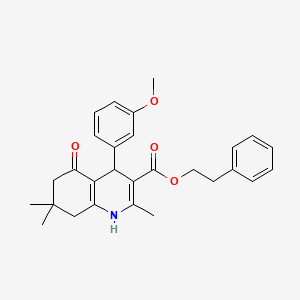
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4993866.png)
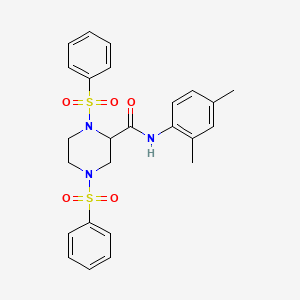
![methyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4993889.png)
